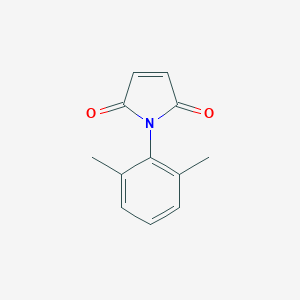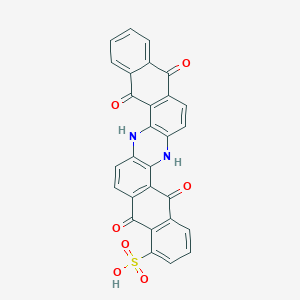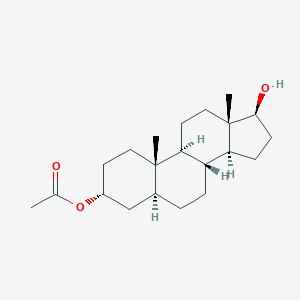
5α-雄甾烷-3-酮
描述
科学研究应用
5alpha-Androstan-3-one has a wide range of scientific research applications:
作用机制
Target of Action
5alpha-Androstan-3-one, also known as Stanolone or Dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone . It primarily targets the Androgen Receptor , Estrogen Receptor alpha , Mineralocorticoid Receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play crucial roles in various physiological processes, including the development of male characteristics and regulation of metabolic processes .
Mode of Action
5alpha-Androstan-3-one is generated by a 5-alpha reduction of testosterone . Unlike testosterone, it cannot be aromatized to estradiol, making it a pure androgenic steroid . It binds to its target receptors, leading to a series of intracellular events that result in the expression of specific genes that mediate its biological effects .
Biochemical Pathways
The primary biochemical pathway of 5alpha-Androstan-3-one involves the conversion of testosterone to DHT . This process is crucial for mediating many of the biological actions of testosterone, including the development of the male phenotype during embryogenesis and puberty .
Pharmacokinetics
The bioavailability of 5alpha-Androstan-3-one is very low (0-2%) following oral administration .
Result of Action
The action of 5alpha-Androstan-3-one results in the development of male characteristics during embryogenesis and puberty . It mediates many of the biological actions of testosterone .
生化分析
Biochemical Properties
5alpha-Androstan-3-one interacts with various enzymes, proteins, and other biomolecules. It is converted from testosterone in the target tissues, a process mediated by the enzyme 5-alpha reductase . The conversion of testosterone to dihydrotestosterone is a critical biochemical reaction that 5alpha-Androstan-3-one is involved in .
Cellular Effects
5alpha-Androstan-3-one has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It mediates many of the biological actions of testosterone, including the development of the male phenotype during embryogenesis and at puberty .
Molecular Mechanism
5alpha-Androstan-3-one exerts its effects at the molecular level through various mechanisms. It binds to androgen receptors, leading to changes in gene expression . It also influences enzyme activity, either inhibiting or activating enzymes as part of its mechanism of action .
Metabolic Pathways
5alpha-Androstan-3-one is involved in several metabolic pathways. It is a product of the 5-alpha reduction of testosterone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3-one typically involves the reduction of testosterone using the enzyme 5-alpha-reductase. This enzyme mediates the reduction of the C4-5 double bond of testosterone, resulting in the formation of 5alpha-Androstan-3-one .
Industrial Production Methods: Industrial production of 5alpha-Androstan-3-one often involves biotechnological processes utilizing microbial or enzymatic systems to convert testosterone into 5alpha-Androstan-3-one. These methods are preferred due to their efficiency and specificity .
化学反应分析
Types of Reactions: 5alpha-Androstan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to 5alpha-Androstane-3,17-dione using oxidizing agents.
Reduction: Formation of 5alpha-Androstan-3alpha,17beta-diol through reduction reactions.
Substitution: Halogenation reactions to form derivatives like 2-alpha-bromo-5alpha-androstan-3-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: 5alpha-Androstane-3,17-dione.
Reduction: 5alpha-Androstan-3alpha,17beta-diol.
Substitution: 2-alpha-bromo-5alpha-androstan-3-one.
相似化合物的比较
Testosterone: The precursor of 5alpha-Androstan-3-one, which can be aromatized to estradiol.
5alpha-Androstan-17beta-ol-3-one: Another potent androgenic steroid with similar effects.
5alpha-Androstane-3,17-dione: An oxidized form of 5alpha-Androstan-3-one.
Uniqueness: 5alpha-Androstan-3-one is unique due to its inability to be converted to estradiol, making it a pure androgenic steroid. This property distinguishes it from testosterone and other androgens that can undergo aromatization .
属性
IUPAC Name |
(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRNUNYBVFVQI-QYXZOKGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118371-41-8, 1224-95-9 | |
| Record name | Androstan-3-one, labeled with tritium, (5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118371-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstan-3-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5.ALPHA.-ANDROSTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MTS8QN3OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)


![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
